molecular formula C₉H₇Cl₂N₅ B1140322 (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine CAS No. 84689-20-3

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

Cat. No.: B1140322
CAS No.: 84689-20-3
M. Wt: 256.09
InChI Key:
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Description

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is a chemical compound characterized by the presence of a cyano group, a dichlorophenyl group, and a carbazamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine typically involves the condensation of 2,3-dichlorobenzaldehyde with cyanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dichlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original cyano or dichlorophenyl groups.

Scientific Research Applications

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[cyano(2,4-dichlorophenyl)methylene]carbazamidine
  • (E)-3-[cyano(2,5-dichlorophenyl)methylene]carbazamidine
  • (E)-3-[cyano(2,6-dichlorophenyl)methylene]carbazamidine

Uniqueness

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDSJOGMJUKSAE-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162145
Record name (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
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Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94213-24-8, 84689-20-3, 94213-23-7
Record name (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
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Record name (2,3-Dichlorophenyl)(guanidinylimino)acetonitrile
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Record name 13W80
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Record name (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
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Record name (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
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Record name (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
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Record name 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile
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Record name (2,3-DICHLOROPHENYL)(GUANIDINYLIMINO)ACETONITRILE, (E)-
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